ID-8 (1-(4-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol) is a small molecule identified through high-throughput screening for its ability to stimulate human kidney tubular epithelial cell proliferation []. It functions as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) []. Primarily, ID-8 serves as a research tool in investigations exploring kidney regeneration after acute injury [] and the reprogramming of human somatic cells to induced pluripotent stem cells (hiPSCs) [].
ID-8 is classified as a synthetic organic compound. Its specific applications are often linked to pharmaceutical development, where it may serve as a lead compound for drug discovery or as a building block in the synthesis of more complex molecules. The compound's classification can vary based on its functional groups and the context of its use in research or industry.
The synthesis of ID-8 can be achieved through several methods, depending on the desired purity and yield. Common synthetic routes include:
Key parameters in these synthesis methods include temperature control, reaction time, solvent choice, and concentration of reactants. For instance, maintaining an optimal temperature can significantly influence the rate of reaction and the formation of by-products.
The molecular structure of ID-8 is characterized by its unique arrangement of atoms and functional groups. Detailed analysis often employs techniques such as:
The molecular formula typically reflects its composition, while structural diagrams illustrate connectivity among atoms. Understanding these aspects is crucial for predicting reactivity and interactions with biological targets.
ID-8 participates in various chemical reactions that can modify its structure or reactivity profile. Common types of reactions include:
Each reaction type has specific conditions that must be optimized for successful transformation, including temperature, pH, and reactant concentrations.
The mechanism of action for ID-8 can vary significantly based on its application. In pharmacological contexts, it may interact with specific biological targets such as enzymes or receptors. Key aspects include:
Data from binding studies and cellular assays are essential for elucidating these mechanisms.
ID-8 exhibits several physical and chemical properties that are critical for its application:
Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into these properties.
ID-8 has diverse applications across several fields:
The versatility of ID-8 underscores its significance in both academic research and industrial applications.
ID-8 (C₁₆H₁₄N₂O₄; CAS 147591-46-6) sustains embryonic stem cell (ESC) pluripotency and self-renewal by modulating Wnt/β-catenin signaling. At concentrations of 0.1–10 µM, it enhances Wnt-mediated survival and proliferation in human ESCs by inhibiting DYRK kinases, which normally phosphorylate β-catenin to promote its degradation. This inhibition stabilizes β-catenin, enabling its nuclear translocation and activation of stemness-related genes (Nanog, Oct4) [4]. ID-8 further amplifies STAT3 signaling, synergizing with LIF cytokines to suppress differentiation pathways. In serum-free conditions, 10 µM ID-8 sustains ESC proliferation for >1 month by maintaining this signaling axis [4].
Table 1: Key Pathways Modulated by ID-8
Pathway | Target | Effect on Pathway | Functional Outcome |
---|---|---|---|
Wnt/β-catenin | DYRK | β-catenin stabilization | Stem cell self-renewal |
STAT3 | Unknown | Enhanced phosphorylation | Pluripotency maintenance |
Cytoskeleton | eIF3d | mRNA localization to periphery | Stress adaptation |
ID-8 exhibits high selectivity for dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs), particularly DYRK1A and DYRK1B. Biochemical assays confirm direct binding to DYRK's catalytic domain with an IC₅₀ <1 µM. However, computational analyses suggest potential low-affinity interactions (Kd >10 µM) with other kinases, including CDKs and CLKs, due to structural similarities in their ATP-binding pockets [6]. In HT-22 neuronal cells, ID-8 shows minimal cytotoxicity (IC₅₀ >100 µM), indicating a wide therapeutic index for DYRK-specific effects [4].
Kinome-wide profiling reveals that ID-8's binding affinity is sensitive to ATP concentrations. At physiological ATP levels, its inhibitory activity against DYRKs decreases 5-fold, suggesting competitive binding at the ATP site. Molecular docking simulations identify key interactions: hydrogen bonding with Glu239 and hydrophobic packing against Leu241 in DYRK1A [6].
ID-8 functions as a Type II allosteric inhibitor, binding a hydrophobic pocket adjacent to DYRK's ATP-binding site. This induces a conformational shift that disrupts substrate phosphorylation, classifying it as a K-type allosteric system where effector binding alters target affinity [1] [3]. In cancer models, this mechanism suppresses DYRK-driven oncogenic signaling:
Allosteric modulation enables overcoming resistance mutations in ATP-binding sites. For example, ID-8 retains efficacy against imatinib-resistant Bcr-Abl mutants in chronic myeloid leukemia by exploiting conserved allosteric networks [6].
ID-8 influences the spatial distribution of DYRK substrates. Under oxidative stress (e.g., arsenite exposure), DYRK1A translocates to nuclear stress granules. ID-8 pretreatment (10 µM) prevents this shift by 85%, retaining DYRK1A in the cytosol [8]. High-throughput microscopy (Localizatome database) confirms that ID-8 alters localization of 18% of DYRK-dependent proteins, including:
Proteomic mapping (dLOPIT) shows that endoplasmic reticulum (ER)-localized mRNAs encoding chaperones (e.g., HSPA5) dissociate from ER membranes and recruit to cytosolic granules upon stress. ID-8 accelerates this process 2.3-fold, enhancing stress adaptation [7].
Table 2: Subcellular Trafficking Modulated by ID-8
Biomolecule | Baseline Localization | ID-8-Induced Change | Functional Impact |
---|---|---|---|
DYRK1A | Nucleus | Cytosolic retention | Reduced NFAT phosphorylation |
β-catenin | Membrane/Cytosol | Nuclear accumulation | Stemness gene activation |
eIF3d | Cytosol | Perinuclear cytoskeleton | Localized translation |
Table 3: Comparative Binding Affinities of ID-8
Target | Binding Affinity (Kd) | Allosteric Coupling Constant | Cellular System |
---|---|---|---|
DYRK1A | 0.8 µM | 8.2 (K-type) | hESCs, HT-22 neurons |
DYRK1B | 1.2 µM | 7.6 (K-type) | Cancer cell lines |
CDK2 | 52 µM | Not significant | In silico prediction |
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